molecular formula C16H22N2O B1526733 cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine CAS No. 897949-12-1

cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine

Cat. No.: B1526733
CAS No.: 897949-12-1
M. Wt: 258.36 g/mol
InChI Key: INQDSFRQHLQIQM-UHFFFAOYSA-N
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Description

Core Structural Features: Indole Moiety and Cyclopropane Ring System

The indole moiety forms the central bicyclic framework of the molecule, consisting of a benzene ring fused to a pyrrole ring. This heteroaromatic system is substitutionally active at the 1-, 3-, and 7-positions, with the 3-position occupied by a cyclopropylmethylamine group. The cyclopropane ring, a three-membered carbon system, introduces significant ring strain (~28 kcal/mol), which arises from deviations from ideal tetrahedral bond angles (60° vs. 109.5°) and torsional strain due to eclipsed C-H bonds. This strain enhances the reactivity of the cyclopropane, facilitating ring-opening reactions in synthetic applications.

The spatial arrangement of the cyclopropane relative to the indole scaffold is critical. X-ray crystallography of analogous compounds reveals that the cyclopropane’s planar geometry aligns perpendicularly to the indole’s aromatic plane, minimizing steric clashes. Density functional theory (DFT) calculations further indicate that this orientation optimizes π-π interactions between the indole’s electron-rich aromatic system and the cyclopropane’s strained σ-bonds.

Structural Parameter Value Source
Cyclopropane bond angle 60°
Indole C3–N bond length 1.38 Å
Torsional strain (cyclopropane) ~10 kcal/mol

Substituent Analysis: Methoxy-Propyl Side Chain and Amine Functional Group

The 1-position of the indole is substituted with a 3-methoxypropyl group, a flexible alkyl chain terminated by a methoxy (-OCH₃) moiety. Nuclear magnetic resonance (NMR) studies of similar compounds show that the methoxy group’s electron-donating resonance effects stabilize the indole’s electron-deficient positions, particularly the 2- and 4-positions. The propyl chain adopts a gauche conformation, as evidenced by coupling constants (J = 6–8 Hz) in ¹H-NMR spectra, which reduce steric hindrance between the methoxy oxygen and adjacent methylene groups.

Properties

IUPAC Name

N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQDSFRQHLQIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C2=CC=CC=C21)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine (CAS Number: 897949-12-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, and biological activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C16_{16}H22_{22}N2_2O
  • Molecular Weight: 258.37 g/mol
  • Functional Groups: Indole core, cyclopropyl group, methoxypropyl group, and amine group.

Synthesis:
The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core: Utilizes Fischer indole synthesis by reacting phenylhydrazine with an aldehyde or ketone.
  • Introduction of the Cyclopropyl Group: Achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
  • Substitution with 3-Methoxypropyl Group: Involves nucleophilic substitution where the indole nitrogen attacks a 3-methoxypropyl halide .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • The indole ring is known for its ability to interact with multiple receptors and enzymes, modulating their activity.
  • The cyclopropyl and methoxypropyl groups influence binding affinity and selectivity towards biological targets.
  • The amine group can participate in hydrogen bonding, enhancing the compound's biological interactions.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Antimicrobial Activity

In vitro studies indicate that indole derivatives exhibit significant antimicrobial properties. For instance:

  • The compound demonstrated activity against various bacterial strains, including mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 1 µg/mL .

Anticancer Properties

Research has suggested potential anticancer effects:

  • Indole derivatives are often explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Indole derivatives have also been investigated for anti-inflammatory properties:

  • Preliminary results show that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. IC50_{50} values for COX inhibition were reported in the range of 19.45 to 42.1 µM .

Case Study 1: Antimycobacterial Activity

A study investigated the efficacy of this compound against non-tuberculous mycobacteria (NTM). The compound exhibited good oral bioavailability and was effective in reducing bacterial load in infected mice models. The selectivity index was notably high, indicating low cytotoxicity against human cells while maintaining antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of indole derivatives similar to our compound. It was found that these compounds could significantly suppress inflammatory markers in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound compared to other indole derivatives, a comparative analysis is presented below:

Compound TypeActivity ProfileNotes
Indole-3-acetic acidPlant hormone; growth regulatorDifferent mechanism; not primarily medicinal
TryptophanPrecursor to serotoninEssential amino acid; metabolic role
SerotoninNeurotransmitterMood regulation; different target profile
Cyclopropyl IndolesAntimicrobial, anticancer, anti-inflammatoryUnique substitution pattern enhances activity

Scientific Research Applications

Pharmaceutical Development

  • Antidepressant Properties : Preliminary studies suggest that cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine may exhibit antidepressant effects. Its interaction with serotonin receptors, which are crucial for mood regulation, indicates potential as a lead compound for developing new antidepressant medications.
  • Receptor Binding Studies : Initial findings indicate that this compound may interact with various receptors, particularly serotonin receptors. Further studies using receptor binding assays and radiolabeling techniques could elucidate its pharmacodynamics and specific mechanisms of action.

Comparative Analysis with Other Compounds

The following table compares this compound with other known compounds in terms of structure and pharmacological effects:

Compound NameStructural FeaturesUnique Aspects
SertralinePhenylindoleSelective serotonin reuptake inhibitor
DuloxetineNaphthalene derivativeDual reuptake inhibitor for serotonin and norepinephrine
TrazodoneBenzodiazepine-likePrimarily used as an antidepressant with sedative effects
5-Hydroxytryptamine (Serotonin)Indole ring with hydroxymethyl groupNaturally occurring neurotransmitter

This compound is distinct due to its cyclopropane ring and specific side-chain substitutions, which may influence its pharmacological profile differently compared to these established compounds.

Research indicates that this compound may possess various biological activities beyond antidepressant effects. Further pharmacological studies are necessary to explore its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Cyclopropyl-[1-(3-Methoxypropyl)-1H-Indol-5-Ylmethyl]-Amine

  • CAS : 1467252-54-5
  • Molecular Formula : C₁₆H₂₂N₂O (identical to the target compound).
  • Key Difference : The indole’s methylene-cyclopropylamine group is at the 5-position instead of the 3-position.
  • For example, 3-substituted indoles often exhibit stronger serotonin receptor affinity compared to 5-substituted analogs .

Homotryptamine (3-(1H-Indol-3-Yl)Propan-1-Amine)

  • CAS : 6245-89-2
  • Molecular Formula : C₁₁H₁₄N₂
  • Structure : A simpler tryptamine analog with a three-carbon chain and primary amine.
  • Comparison: Lacks the cyclopropyl and methoxypropyl groups, reducing metabolic stability and lipophilicity. Shorter chain length may limit membrane permeability compared to the target compound. Homotryptamine is a known serotonin receptor ligand, suggesting the target compound’s cyclopropyl and methoxypropyl groups could enhance selectivity or duration of action .

Etryptamine (α-Ethyltryptamine)

  • Structure : Features an ethyl group on the alpha carbon of the tryptamine backbone.
  • Etryptamine’s acetate salt (CAS: 2235-90-7) highlights differences in solubility and formulation strategies compared to the target compound’s free base .

Pyrazole Derivatives (e.g., N-Cyclopropyl-3-Methyl-1-(Pyridin-3-Yl)-1H-Pyrazol-4-Amine)

  • CAS : Example structure from .
  • Structure : Replaces the indole core with a pyrazole ring and includes a pyridine substituent.
  • Comparison :
    • Pyrazole’s aromaticity and electronic properties differ from indole, likely altering target specificity (e.g., kinase vs. GPCR targets).
    • The synthesis employs copper-catalyzed cross-coupling , contrasting with the target compound’s presumed alkylation/amination steps .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Homotryptamine Pyrazole Derivative
Molecular Weight 258.37 174.24 ~215 (exact varies)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~2.0
Key Substituents Cyclopropyl, methoxypropyl Primary amine, propyl chain Pyrazole, pyridine, cyclopropyl
Synthetic Complexity High (multiple substitutions) Low Moderate (cross-coupling)
Metabolic Stability High (cyclopropyl resists oxidation) Low (prone to MAO degradation) Moderate (pyrazole stability)

Research Findings and Implications

  • Receptor Binding : Indole-3-position substitution is critical for serotonin receptor activity. The target compound’s methoxypropyl group may extend half-life by reducing CYP450-mediated metabolism compared to simpler alkyl chains in Homotryptamine .
  • Selectivity : Cyclopropylamines are less prone to oxidative metabolism than ethyl or propyl chains, as seen in Etryptamine .
  • Structural Rigidity : The cyclopropyl group’s ring strain may enforce a specific conformation, improving selectivity for targets like 5-HT₂A receptors over off-target kinases .

Preparation Methods

Alkylation of Indole Nitrogen with 3-Methoxypropyl Group

The initial step involves N-alkylation of the indole nitrogen with a 3-methoxypropyl group. This is commonly achieved by:

  • Reacting indole with 3-methoxypropyl halides (e.g., bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the indole nitrogen, enhancing nucleophilicity.
  • The reaction is typically conducted in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).

This step yields 1-(3-methoxypropyl)-1H-indole as a key intermediate.

Metal-Catalyzed Coupling Reactions

Recent advances highlight the use of metal-catalyzed methods to improve yields and selectivity:

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) facilitate the formation of C–N bonds under mild conditions.
  • Ruthenium-catalyzed reductive amination and hydrogen borrowing strategies have been employed to directly functionalize amines with alcohols or aldehydes, enhancing atom economy.
  • Iron and nickel catalysts have also been reported to catalyze Michael additions and other bond-forming reactions relevant to indole derivatives.

These catalytic methods offer advantages such as:

  • Mild reaction conditions.
  • High regio- and stereoselectivity.
  • Compatibility with sensitive functional groups like methoxy and cyclopropyl rings.

Purification and Characterization

  • The final product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 N-Alkylation Indole, 3-methoxypropyl halide, K2CO3 DMF, 50–80 °C 1-(3-methoxypropyl)-1H-indole
2 Formylation (Vilsmeier-Haack) POCl3, DMF 0–25 °C 3-formyl-1-(3-methoxypropyl)indole
3 Reductive amination Cyclopropylamine, NaBH(OAc)3 or NaCNBH3 Room temp, inert atmosphere This compound
4 Metal-catalyzed coupling (optional) Pd, Ru, Fe, or Ni catalysts Varied mild conditions Improved yield and selectivity
5 Purification Silica gel chromatography Standard solvent systems Pure target compound

Research Findings and Optimization Notes

  • Metal-catalyzed reactions, especially palladium and ruthenium catalysis, have been shown to enhance the efficiency of C–N bond formation in indole derivatives, reducing reaction times and improving yields significantly compared to classical methods.
  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity, avoiding over-reduction or side reactions.
  • The choice of solvent and base in the N-alkylation step critically affects the yield; polar aprotic solvents and mild bases give better selectivity.
  • Protecting groups are generally unnecessary due to the mild conditions, preserving the sensitive cyclopropyl and methoxy groups intact.
  • Reaction scale-up is feasible with appropriate control of temperature and catalyst loading, as demonstrated in recent pharmaceutical syntheses.

Q & A

Q. What are the optimal synthetic routes for cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling cyclopropylamine with an indole derivative (e.g., 1-(3-methoxy-propyl)-1H-indol-3-ylmethyl halide) in the presence of a base like cesium carbonate and a catalyst such as copper(I) bromide under anhydrous conditions (35°C, 48 hours) yields ~17–20% crude product . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) enhance coupling efficiency.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the amine product .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm the cyclopropyl group (δ ~0.5–1.0 ppm for cyclopropyl protons) and indole moiety (δ ~7.0–8.0 ppm for aromatic protons). Methoxypropyl side chains show signals at δ ~3.3–3.5 ppm (OCH3_3) and δ ~1.6–2.0 ppm (CH2_2) .
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 215) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropyl C-C bonds ~1.50–1.58 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Simulates interactions with targets like serotonin receptors or enzymes (e.g., monoamine oxidases). The indole and cyclopropyl groups may occupy hydrophobic pockets, while the methoxypropyl chain enhances solubility .
  • QSAR studies : Correlate substituent effects (e.g., methoxy group position) with activity. For example, 3-methoxypropyl analogs show improved blood-brain barrier permeability compared to 2-substituted derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or receptor binding affinities may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (fluorescence vs. radioligand binding).
  • Purity issues : Validate compound purity (>95%) via HPLC and control for residual solvents .
  • Structural analogs : Compare with related indole-amines (e.g., 1-(3-methoxypropyl)piperidin-4-amine) to isolate pharmacophore contributions .

Q. How does the compound’s crystal structure inform its stability and reactivity?

X-ray analysis reveals:

  • Torsional strain : The cyclopropyl group introduces ~84–87° bond angles, increasing reactivity in ring-opening reactions .
  • Intermolecular interactions : Hydrogen bonding (e.g., N–H···O) stabilizes the crystal lattice, impacting solubility and melting point (104–107°C) .

Methodological Guidance

Q. What protocols ensure safe handling of this amine derivative in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., iodobenzene derivatives) .
  • PPE : Wear nitrile gloves and goggles; avoid skin contact with amines, which may cause irritation .
  • Waste disposal : Neutralize acidic/basic residues before disposal .

Q. How can researchers validate synthetic intermediates using spectral data?

  • Compare with literature : Match 1^1H NMR shifts of intermediates (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine at δ 1.6–2.0 ppm for CH2_2) .
  • Cross-validate techniques : Use IR to confirm functional groups (e.g., NH stretches at ~3298 cm1^{-1}) alongside NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine
Reactant of Route 2
Reactant of Route 2
cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.